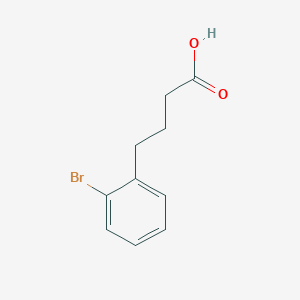

4-(2-Bromophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSZDDKXBDHOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537055 | |

| Record name | 4-(2-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90841-47-7 | |

| Record name | 4-(2-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 4-(2-Bromophenyl)butanoic Acid

This document provides a comprehensive overview of the chemical and physical properties of this compound, a molecule of interest in organic synthesis and as a potential intermediate in drug discovery. The information is compiled to serve as a technical resource, presenting available data, experimental contexts, and potential reactivity pathways.

Core Chemical and Physical Properties

This compound is an aromatic carboxylic acid. Its core structure consists of a benzene ring substituted with a bromine atom and a butanoic acid chain at the ortho position. This substitution pattern distinguishes it from its isomers, such as the more commonly documented 4-(4-bromophenyl)butanoic acid.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| Molecular Weight | 243.10 g/mol | [1][2] |

| Exact Mass | 241.99424 g/mol | [1][2] |

| CAS Number | 90841-47-7 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (inferred from isomers) | [3] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Solubility | Soluble in organic solvents, slightly soluble in water (inferred) | [3] |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following identifiers and available data are key for analytical purposes.

| Data Type | Identifier / Information | Source |

| InChI | InChI=1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | [1][2] |

| InChIKey | GUSZDDKXBDHOLW-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C(C(=C1)CCCC(=O)O)Br | [1] |

| Mass Spectrometry | GC-MS data is available. | [1][2] |

| ¹³C NMR Spectroscopy | Spectral data has been recorded. | [1] |

Synthesis and Purification Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a common method for synthesizing the related isomer, 4-(4-bromophenyl)butanoic acid, is the Clemmensen reduction of the corresponding keto-acid. This procedure serves as a representative example for this class of compounds.

Example Protocol: Synthesis of 4-(4-Bromophenyl)butanoic Acid

This protocol details the reduction of 3-(4-bromobenzoyl)propionic acid to 4-(4-bromophenyl)butanoic acid.

Materials:

-

3-(4-Bromobenzoyl)propionic acid (or 4-(4-bromophenyl)-4-oxobutanoic acid)

-

Zinc powder

-

Mercuric chloride (HgCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Amalgamated Zinc Preparation: Stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.00 g, 4.8 mmol) in a solution of water (10 mL) and concentrated HCl (0.6 mL) for 5 minutes.

-

Reaction Setup: Decant the liquid from the amalgamated zinc. To the zinc, add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL).

-

Reduction: Add 4-(4-bromophenyl)-4-oxobutanoic acid (2.55 g, 10.5 mmol) to the mixture. Heat the reaction at reflux (100 °C) for 24 hours.

-

Maintenance: During the reflux period, add an additional 1 mL of concentrated HCl every 6 hours to maintain acidic conditions.[5][6]

-

Workup: After 24 hours, allow the reaction to cool to room temperature and filter the mixture. Separate the organic layer and remove the solvent under reduced pressure.

-

Purification: The crude product, which may appear as a clear liquid that crystallizes upon cooling, is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3 v/v).[5][6]

References

- 1. This compound | C10H11BrO2 | CID 13330230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chembk.com [chembk.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 4-(4-BROMOPHENYL)BUTANOIC ACID | 35656-89-4 [chemicalbook.com]

An In-depth Technical Guide to 4-(2-Bromophenyl)butanoic Acid

CAS Number: 90841-47-7

This technical guide provides a comprehensive overview of 4-(2-Bromophenyl)butanoic acid, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's properties, synthesis, and potential applications, supported by experimental protocols and data visualizations.

Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure, characterized by a bromophenyl group attached to a butanoic acid chain, makes it a valuable building block in organic synthesis, particularly for the development of more complex molecules with potential pharmaceutical applications.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| CAS Number | 90841-47-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(o-bromophenyl)butyric acid, 2-Bromobenzenebutanoic acid | [1] |

| Computed XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Spectroscopic Data

¹H NMR Data for 4-(4-Bromophenyl)butanoic acid (300 MHz, CDCl₃):

-

δ (ppm): 7.40 (2H, d, J = 8.4 Hz, ArH), 7.06 (2H, d, J = 8.4 Hz, ArH), 2.63 (2H, t, J = 7.8 Hz, CH₂), 2.36 (2H, t, J = 7.2 Hz, CH₂), 1.97 (2H, dt, J = 7.2, 7.8 Hz, CH₂)[2]

Mass Spectrometry Data for 4-(4-Bromophenyl)butanoic acid (ESI-quadrupole):

-

m/z calculated for C₁₀H₁₁BrO₂ [M-H]⁻: 241.99, 243.99. Found: 241.0 (100%), 243.0 (98%)[2]

Synthesis of this compound

A common and effective method for the synthesis of 4-arylbutanoic acids is the Clemmensen reduction of the corresponding 4-aryl-4-oxobutanoic acid.[3][4][5] This method is particularly useful for the reduction of aryl-alkyl ketones.[6][7] The following protocol is a representative procedure adapted from the synthesis of the isomeric 4-(4-bromophenyl)butanoic acid and is expected to yield the target compound, this compound, from its corresponding keto-acid precursor, 3-(2-bromobenzoyl)propionic acid.

Proposed Synthesis Workflow

The synthesis of this compound can be achieved in two main stages: a Friedel-Crafts acylation to form the keto-acid precursor, followed by a Clemmensen reduction.

Experimental Protocol: Clemmensen Reduction

This protocol details the reduction of the keto-acid precursor to the final product.

Materials:

-

3-(2-Bromobenzoyl)propionic acid

-

Zinc powder

-

Mercury(II) chloride (HgCl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Toluene

-

Water

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Preparation of Zinc Amalgam: In a flask, stir zinc powder (13.0 g, 200 mmol) and mercury(II) chloride (1.00 g, 4.80 mmol) with water (10 mL) and concentrated HCl (0.6 mL) for 5 minutes. Decant the liquid to obtain the zinc amalgam.[2]

-

Reaction Setup: To the flask containing the zinc amalgam, add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL).[2]

-

Reduction: Add 3-(2-bromobenzoyl)propionic acid (10.5 mmol) to the reaction mixture. Heat the mixture to reflux at 100°C for 24 hours. During the reflux, add an additional 1 mL of concentrated HCl every 6 hours.[2]

-

Work-up: After 24 hours, allow the reaction to cool to room temperature. Filter the mixture to remove any remaining solids. Separate the organic layer from the aqueous layer.

-

Purification: Remove the toluene from the organic layer under reduced pressure to yield a crude product. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:3 v/v) as the eluent to afford pure this compound.[2]

Applications in Drug Development and Research

While specific biological activities for this compound are not extensively documented, related phenylalkanoic acid derivatives are recognized as important intermediates in pharmaceutical synthesis.[8] The presence of the bromo- and carboxylic acid functional groups allows for a variety of chemical modifications, making it a versatile scaffold for the synthesis of more complex molecules.

Potential as a Pharmaceutical Intermediate

The structure of this compound makes it a suitable starting material for the synthesis of various active pharmaceutical ingredients (APIs). The bromine atom can be replaced or used in cross-coupling reactions to introduce new functionalities, while the carboxylic acid group can be converted to esters, amides, or other derivatives.

Analogous Biological Activities

Although no specific biological activity has been reported for this compound, some related butanoic acid derivatives have shown interesting pharmacological properties. For instance, 4-phenyl-3-butenoic acid has been identified as a histone deacetylase (HDAC) inhibitor with anti-tumorigenic properties.[9] This suggests that derivatives of phenylbutanoic acid could be explored for their potential as enzyme inhibitors in various therapeutic areas. Further research is required to determine if this compound or its derivatives possess similar activities.

Conclusion

This compound is a valuable chemical intermediate with the CAS number 90841-47-7. While specific applications and biological activities are yet to be fully explored, its chemical structure provides a versatile platform for the synthesis of more complex molecules. The synthetic route via Clemmensen reduction of its keto-acid precursor is a well-established and reliable method. This guide provides essential technical information for researchers and scientists working with this compound, laying the groundwork for future investigations into its potential applications in drug discovery and development.

References

- 1. This compound | C10H11BrO2 | CID 13330230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. careers360.com [careers360.com]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. usbio.net [usbio.net]

An In-depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 4-(2-bromophenyl)butanoic acid, a valuable building block in the development of novel pharmaceutical agents and other specialized chemical compounds. This document outlines the core synthetic strategy, presents detailed experimental protocols, and summarizes key quantitative data for the synthesis of this ortho-substituted phenylalkanoic acid.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the preparation of molecules with potential therapeutic applications. Its structure, featuring a butanoic acid chain attached to a brominated benzene ring at the ortho position, allows for a variety of subsequent chemical modifications. This guide focuses on a robust two-step synthetic pathway commencing from commercially available 2-bromobenzaldehyde.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Knoevenagel Condensation and Subsequent Reduction/Hydrolysis: 2-Bromobenzaldehyde is first condensed with a malonic acid derivative, followed by reduction and hydrolysis to yield the key intermediate, 3-(2-bromophenyl)propanoic acid.

-

Arndt-Eistert Homologation: The resulting 3-(2-bromophenyl)propanoic acid undergoes a one-carbon chain extension via the Arndt-Eistert reaction to afford the final product, this compound.

This pathway is advantageous as it allows for the specific construction of the ortho-isomer, avoiding the regioselectivity issues often encountered with methods like Friedel-Crafts acylation on bromobenzene.

Experimental Protocols

Synthesis of 3-(2-Bromophenyl)propanoic Acid

This procedure is adapted from a patented industrialized method, ensuring scalability and high yield.[1][2]

Reaction Scheme:

Caption: Synthesis of 3-(2-Bromophenyl)propanoic acid.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 |

| Isopropylidene malonate | C₆H₈O₄ | 144.12 |

| Triethylamine | C₆H₁₅N | 101.19 |

| Formic acid | CH₂O₂ | 46.03 |

| Hydrochloric acid (conc.) | HCl | 36.46 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| n-Heptane | C₇H₁₆ | 100.21 |

Procedure:

-

In a suitable reaction vessel, add triethylamine (5.26 equivalents) and cool to 15-40 °C.

-

Slowly add formic acid (13.2 equivalents) to the triethylamine.

-

To the resulting clear solution, add isopropylidene malonate (1.09 equivalents) and 2-bromobenzaldehyde (1.0 equivalent).

-

Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.

-

Monitor the reaction completion by a suitable chromatographic technique (e.g., TLC or GC).

-

Cool the mixture to 20-35 °C and quench the reaction by adding water, followed by concentrated hydrochloric acid to acidify the solution.

-

Stir the mixture for 2-3 hours at 15-35 °C.

-

Filter the resulting precipitate and dry the solid to obtain the crude product.

-

Purify the crude 3-(2-bromophenyl)propanoic acid by recrystallization from an ethyl acetate/n-heptane solvent system to yield the pure product.[1][2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 73% | [1] |

| Purity | 98% | [1] |

| Melting Point | 98-102 °C |

Synthesis of this compound via Arndt-Eistert Homologation

Reaction Scheme:

Caption: Arndt-Eistert homologation of 3-(2-bromophenyl)propanoic acid.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 3-(2-Bromophenyl)propanoic acid | C₉H₉BrO₂ | 229.07 |

| Thionyl chloride | SOCl₂ | 118.97 |

| Diazomethane (in diethyl ether) | CH₂N₂ | 42.04 |

| Silver(I) oxide | Ag₂O | 231.74 |

| Dioxane | C₄H₈O₂ | 88.11 |

| Water | H₂O | 18.02 |

Procedure:

Warning: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Acid Chloride Formation: Convert 3-(2-bromophenyl)propanoic acid to its corresponding acid chloride by reacting it with an excess of thionyl chloride. This reaction is typically performed at reflux, and the excess thionyl chloride is removed by distillation.

-

Diazoketone Formation: Dissolve the crude 3-(2-bromophenyl)propanoyl chloride in a suitable anhydrous solvent (e.g., diethyl ether). Cool the solution in an ice bath and slowly add a solution of diazomethane in diethyl ether until the yellow color of diazomethane persists. Stir the reaction mixture at 0 °C for a few hours.

-

Wolff Rearrangement: To a solution of the crude diazoketone in a solvent such as dioxane, add water and a catalytic amount of silver(I) oxide. Heat the mixture to induce the Wolff rearrangement. The reaction progress can be monitored by the evolution of nitrogen gas.

-

Work-up and Purification: After the reaction is complete, cool the mixture, filter off the catalyst, and acidify the filtrate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Expected Quantitative Data (Estimated based on typical Arndt-Eistert reactions):

| Parameter | Expected Value |

| Yield | 50-70% |

| Physical State | Solid |

Alternative Synthetic Pathway: Friedel-Crafts Acylation and Clemmensen Reduction

An alternative, though likely lower-yielding for the ortho isomer, pathway involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by a Clemmensen reduction of the resulting keto-acid.

Reaction Scheme:

Caption: Alternative synthesis via Friedel-Crafts acylation and Clemmensen reduction.

The primary drawback of this method is the poor regioselectivity of the Friedel-Crafts acylation on bromobenzene, which predominantly yields the para-substituted product. Separation of the ortho and para isomers can be challenging and would lead to a low overall yield of the desired this compound.

Conclusion

This technical guide has detailed a practical and scalable two-step synthesis for this compound, starting from 2-bromobenzaldehyde. The outlined pathway, involving a Knoevenagel-type condensation followed by an Arndt-Eistert homologation, provides a reliable method for obtaining the desired ortho-isomer. While an alternative route via Friedel-Crafts acylation exists, it is hampered by low regioselectivity. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

References

Spectroscopic Analysis of 4-(2-Bromophenyl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-(2-Bromophenyl)butanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document combines available mass spectrometry data with a thorough theoretical analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Spectroscopic Overview

This compound is a halogenated aromatic carboxylic acid with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol .[1] Its structure, consisting of a brominated phenyl ring attached to a butanoic acid chain, gives rise to a unique spectroscopic fingerprint. This guide will detail the expected signals in ¹H NMR and ¹³C NMR, characteristic absorption bands in IR spectroscopy, and the fragmentation pattern in mass spectrometry.

A general workflow for the spectroscopic analysis of a compound like this compound is outlined below.

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butanoic acid chain.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - | 1H |

| Aromatic Protons | 7.1 - 7.6 | Multiplet | 7.0 - 8.0 | 4H |

| -CH₂- (adjacent to phenyl) | 2.8 - 3.0 | Triplet | ~7.5 | 2H |

| -CH₂- (adjacent to -COOH) | 2.4 - 2.6 | Triplet | ~7.5 | 2H |

| -CH₂- (middle of chain) | 1.9 - 2.2 | Multiplet (quintet/sextet) | ~7.5 | 2H |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C=O) | 175 - 185 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C (ipso) | 138 - 142 |

| -CH₂- (adjacent to phenyl) | 33 - 37 |

| -CH₂- (adjacent to -COOH) | 30 - 34 |

| -CH₂- (middle of chain) | 25 - 29 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carboxylic acid functional group and the substituted benzene ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[2] The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which is crucial for its identification.

| m/z Value | Interpretation |

| 244/242 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). |

| 185/183 | Loss of the butanoic acid side chain, [M - C₄H₇O₂]⁺. |

| 171/169 | Loss of the carboxyl group, [M - COOH]⁺. |

| 91 | Tropylium ion, a common fragment in alkylbenzenes. |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation : Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

IR Spectroscopy

-

Sample Preparation :

-

Solid (KBr pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid (ATR) : Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is reported in terms of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Separation :

-

Inject the sample into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Apply a temperature program to separate the components of the sample. For example, start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

MS Analysis :

-

The eluent from the GC is directed into the ion source of the mass spectrometer (typically Electron Ionization, EI, at 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of this compound. While experimental NMR and IR data are not widely available, the predicted spectra, in conjunction with the available mass spectrometry data, offer a solid foundation for the characterization of this compound. The provided experimental protocols serve as a starting point for researchers to obtain high-quality spectroscopic data for their samples.

References

Solubility Profile of 4-(2-Bromophenyl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Bromophenyl)butanoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a framework for solubility determination, including established experimental protocols and qualitative information derived from analogous compounds.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its solubility in various organic solvents is a critical parameter in a range of applications, including organic synthesis, purification, formulation development, and analytical method development. Understanding its solubility behavior allows for the rational selection of solvents for reaction media, extraction, and crystallization processes, which are fundamental to achieving high purity and yield in chemical manufacturing and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| Molecular Weight | 243.10 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| CAS Number | 90841-47-7 | [1][2] |

Solubility Data

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of such data highlights a knowledge gap and underscores the importance of the experimental determination of these values for specific applications.

Qualitative Solubility Information

While specific data for the 2-bromo isomer is unavailable, information on the closely related isomer, 4-(4-Bromophenyl)butanoic acid, can provide a useful qualitative estimate. 4-(4-Bromophenyl)butanoic acid is reported to be soluble in organic solvents such as alcohols, ketones, and esters, and slightly soluble in water[3]. This suggests that this compound is likely to exhibit similar solubility behavior, being soluble in polar organic solvents and sparingly soluble in non-polar aliphatic solvents and water.

Table 2: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Estimated Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Chlorinated Solvents | Dichloromethane | Likely Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble |

| Aromatic Hydrocarbons | Toluene | Moderately Soluble to Soluble |

| Aliphatic Hydrocarbons | Heptane, Hexane | Sparingly Soluble to Insoluble |

| Water | - | Slightly Soluble |

Note: This table is an estimation based on the properties of the analogous 4-bromo isomer and general principles of solubility.

Experimental Protocol for Solubility Determination

The following is a standard laboratory protocol for the gravimetric determination of the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethyl acetate)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish or vial from the final weight.

-

The solubility can be expressed in various units, such as g/L or mol/L, using the following formulas:

-

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered aliquot in L)

-

Solubility (mol/L) = (Mass of dried solute in g / Molecular weight of solute) / (Volume of filtered aliquot in L)

-

-

Visualizations

The following diagrams illustrate key workflows relevant to the handling and solubility determination of this compound.

Caption: General workflow for the synthesis and purification of a carboxylic acid.

Caption: Experimental workflow for gravimetric solubility determination.

References

Reactivity of the ortho-bromophenyl group in butanoic acid

An In-depth Technical Guide on the Reactivity of the ortho-Bromophenyl Group in Butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ortho-functionalized phenylalkanoic acids are significant structural motifs in medicinal chemistry and materials science. The presence of a halogen, such as bromine, at the ortho position provides a versatile synthetic handle for a wide array of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. This guide focuses on the reactivity of the ortho-bromophenyl group in the context of a butanoic acid substituent, creating the molecule 2-(2-bromophenyl)butanoic acid or its isomers like 4-(2-bromophenyl)butanoic acid. The interplay between the sterically demanding ortho-bromo group and the potentially coordinating or acidic carboxylic acid moiety dictates the feasible reaction pathways and optimal conditions. This document provides a detailed overview of key reactions, quantitative data, experimental protocols, and mechanistic pathways relevant to this class of compounds.

Core Reactivity and Strategic Considerations

The reactivity of an ortho-bromophenylalkanoic acid is primarily centered around the carbon-bromine (C-Br) bond. This bond is susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper), which is the initiating step for many cross-coupling reactions.

Key Considerations:

-

Steric Hindrance: The ortho position is sterically crowded, which can influence the rate and feasibility of reactions by hindering the approach of bulky catalysts or reagents. The choice of ligand on the metal catalyst is often critical to overcome this steric barrier.

-

Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with strong bases or organometallic reagents.[1][2] This may necessitate the use of a base strong enough to deprotonate the acid in situ or the protection of the carboxylic acid group (e.g., as an ester) prior to reaction.

-

Directing Group Effects: In reactions like directed ortho-metalation, the carboxylic acid or its derived functional group can act as a directed metalation group (DMG), influencing the regioselectivity of lithiation.[3][4][5]

The following sections detail the primary transformations involving the ortho-bromophenyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[6][7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8][9] It is widely used for synthesizing biaryl structures. The reaction is generally tolerant of acidic functional groups, although the choice of base is important.[8][10]

References

- 1. adichemistry.com [adichemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. uwindsor.ca [uwindsor.ca]

- 5. baranlab.org [baranlab.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

Technical Whitepaper: 4-(Bromophenyl)butanoic Acids as Versatile Precursors in Research and Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research efforts to compile a detailed technical guide on 4-(2-Bromophenyl)butanoic acid revealed a significant lack of specific published applications, experimental data, and protocols for this particular isomer. To provide a comprehensive and actionable guide in line with the requested format, this document focuses on the closely related and well-documented isomer, 4-(4-Bromophenyl)butanoic acid . The synthesis, data, and potential applications described herein are for this 4-bromo isomer and serve as a representative example of the utility of this class of compounds in research.

Introduction

Brominated phenylalkanoic acids are a class of chemical intermediates that serve as crucial building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Their utility stems from the presence of three key functional components: a carboxylic acid group amenable to a wide range of coupling reactions, a flexible alkyl chain, and a brominated aromatic ring that can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This document provides an in-depth technical overview of the synthesis and potential applications of 4-(4-Bromophenyl)butanoic acid as a key exemplar of this compound class.

Core Synthesis Pathway: 4-(4-Bromophenyl)butanoic Acid

A common and effective method for the synthesis of 4-(4-Bromophenyl)butanoic acid is the Clemmensen reduction of the corresponding ketone, 3-(4-bromobenzoyl)propionic acid. This reaction efficiently removes the carbonyl group, yielding the desired alkyl chain.

Synthesis Data

The following table summarizes the quantitative data for a representative synthesis of 4-(4-Bromophenyl)butanoic acid.[1]

| Parameter | Value |

| Starting Material | 3-(4-Bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) |

| Reagents | Zinc powder (13.0 g, 200 mmol), Mercuric chloride (1.00 g, 4.80 mmol), Concentrated Hydrochloric Acid, Toluene, Water |

| Reaction Temperature | 100 °C (Reflux) |

| Reaction Time | 24 hours |

| Product Yield | 2.33 g (91.4%) |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.40 (d, J=8.4 Hz, 2H, ArH), 7.06 (d, J=8.4 Hz, 2H, ArH), 2.63 (t, J=7.8 Hz, 2H, CH₂), 2.36 (t, J=7.2 Hz, 2H, CH₂), 1.97 (dt, J=7.2, 7.8 Hz, 2H, CH₂) |

| Mass Spec (ESI) | m/z calculated for [M-H]⁻: 241.99, 243.99. Found: 241.0 (100%), 243.0 (98%) |

| HPLC Retention Time | 27.7 min |

Experimental Protocol: Clemmensen Reduction

This protocol details the synthesis of 4-(4-Bromophenyl)butanoic acid from 3-(4-bromobenzoyl)propionic acid.[1]

Materials:

-

3-(4-Bromobenzoyl)propionic acid (2.55 g, 10.5 mmol)

-

Zinc powder (13.0 g, 200 mmol)

-

Mercuric chloride (1.00 g, 4.80 mmol)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Water (H₂O)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Silica gel for column chromatography

Procedure:

-

Amalgamated Zinc Preparation: In a flask, stir zinc powder (13.0 g) and mercuric chloride (1.00 g) with water (10 mL) and concentrated HCl (0.6 mL) for 5 minutes.

-

Reaction Setup: Decant the liquid from the zinc amalgam. To the activated zinc, add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL).

-

Addition of Starting Material: Add 3-(4-bromobenzoyl)propionic acid (2.55 g) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (100 °C) with vigorous stirring for 24 hours. Replenish with concentrated HCl (1 mL) every 6 hours during the reflux period.

-

Workup: After 24 hours, cool the reaction to room temperature and filter the mixture. Separate the organic layer from the filtrate.

-

Extraction: Remove the solvent (toluene) from the organic layer under reduced pressure to yield a clear liquid, which crystallizes upon cooling.

-

Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3 v/v) to afford pure 4-(4-bromophenyl)butanoic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(4-Bromophenyl)butanoic acid.

Potential Applications in Research

4-(4-Bromophenyl)butanoic acid is a valuable intermediate for synthesizing more complex molecules, particularly in drug discovery. Its structure is analogous to a portion of the neurotransmitter γ-aminobutyric acid (GABA), making it a logical starting point for developing modulators of the GABAergic system.[2][3]

Role as a Precursor for Bioactive Molecules

The compound serves as a scaffold that can be elaborated in two primary ways:

-

Carboxylic Acid Derivatization: The acid moiety can be converted to esters, amides, or other functional groups to interact with biological targets or to create prodrugs designed to improve pharmacokinetic properties.[4]

-

Aryl Bromide Cross-Coupling: The bromo-substituted phenyl ring is a handle for introducing new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of diverse molecular architectures, which is a key strategy in structure-activity relationship (SAR) studies.

Conceptual Pathway to GABAergic Modulators

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in conditions like epilepsy, anxiety, and neuropathic pain.[3][4] Molecules that inhibit the reuptake of GABA from the synaptic cleft can prolong its inhibitory action, representing a key therapeutic strategy. The butanoic acid core of 4-(4-Bromophenyl)butanoic acid can be envisioned as a mimic of the GABA backbone, while the bromophenyl group provides a scaffold for adding lipophilic moieties required to cross the blood-brain barrier and interact with GABA transporters (GATs).[2][5]

The diagram below illustrates the logical flow from this simple intermediate to a complex, biologically active target.

References

- 1. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Synthesis of 4-[(4-chlorophenyl) (5-fluoro-2-hydroxyphenyl) methylene amino]butyrates and its anticonvulsant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Bromophenyl)butanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenyl)butanoic acid and its analogs represent a class of compounds with significant potential in medicinal chemistry and drug development. The presence of the bromo-substituted phenyl ring and the butanoic acid chain provides a scaffold that can be readily modified to interact with various biological targets. While research has explored the therapeutic utility of phenylalkanoic acids in areas such as oncology and inflammation, specific data on the 2-bromo isomer of 4-phenylbutanoic acid is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for brominated phenylbutanoic acid derivatives and related analogs, with a focus on providing a foundational understanding for researchers in the field.

Synthesis of Brominated Phenylbutanoic Acid Derivatives

The synthesis of brominated phenylbutanoic acid derivatives can be achieved through various established chemical routes. A common strategy involves the Clemmensen reduction of a corresponding brominated benzoylpropionic acid.

General Experimental Protocol: Synthesis of 4-(4-Bromophenyl)butanoic Acid

This protocol details the synthesis of 4-(4-bromophenyl)butanoic acid from 3-(4-bromobenzoyl)propionic acid via a Clemmensen reduction[1].

Materials:

-

3-(4-Bromobenzoyl)propionic acid

-

Zinc powder

-

Mercuric chloride (HgCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Amalgamated Zinc Preparation: In a suitable flask, stir zinc powder (13.0 g, 200 mmol) with a solution of mercuric chloride (1.00 g, 4.80 mmol) in water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.

-

Decant the liquid and add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL) sequentially to the amalgamated zinc.

-

Reaction: Add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the mixture.

-

Heat the reaction mixture to reflux at 100°C for 24 hours. During the reflux, add concentrated hydrochloric acid (1 mL) every 6 hours.

-

Work-up: After 24 hours, cool the reaction mixture to room temperature and filter.

-

Separate the organic layer and remove the solvent under reduced pressure to obtain a clear liquid, which crystallizes upon cooling.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:3, v/v) as the eluent.

-

Characterization: The final product, 4-(4-bromophenyl)butanoic acid, is obtained as white crystals (2.33 g, 91.4% yield). The structure can be confirmed by spectroscopic methods such as ¹H NMR and mass spectrometry[1].

Biological Activities and Quantitative Data

Derivatives of brominated phenylbutanoic acids have shown promise in various therapeutic areas, including as anticancer and anti-inflammatory agents. The biological activity is often attributed to their ability to inhibit specific enzymes or modulate signaling pathways.

Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | >10 (41.25% PGI at 10 µM) | [2] |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (Bladder Cancer) | 257.87 | |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 168.78 |

PGI: Percent Growth Inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of brominated phenylbutanoic acid analogs is an area of active investigation. The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

| Compound | Assay | Target | IC₅₀ (µM) | Reference |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-(4-bromophenyl)butanoic acid | In vitro | COX-2 | Not Specified | [3] |

| Bromopyrrole alkaloid-based hybrids | Carrageenan-induced paw edema | In vivo anti-inflammatory | Not Applicable (% inhibition reported) | [4] |

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., SNB-75, T-24, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This protocol describes a method to assess the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test compounds (dissolved in DMSO)

-

96-well microplates

Procedure:

-

Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for a specified time at room temperature.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Detection: After a further incubation period, add a colorimetric substrate that reacts with the prostaglandin G₂ produced by the COX enzyme.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not well-documented, the parent compound, 4-phenylbutyric acid (4-PBA), is known to act as a histone deacetylase (HDAC) inhibitor and a chemical chaperone. Its effects on cellular signaling are multifaceted.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by compounds like 4-PBA can lead to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes.

Caption: HDAC Inhibition by Bromophenyl Butanoic Acid Analogs.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the development and evaluation of novel this compound derivatives.

Caption: Drug Discovery Workflow for Novel Analogs.

Conclusion

This compound and its analogs are a promising class of compounds for further investigation in drug discovery. While specific data on the 2-bromo isomer is currently sparse, the broader family of brominated phenylbutanoic acids has demonstrated significant biological activities, particularly in the areas of cancer and inflammation. The synthetic routes are well-established, and a variety of in vitro and in vivo assays can be employed to evaluate their therapeutic potential. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and to identify lead compounds for further development. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to embark on such investigations.

References

- 1. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]

- 3. Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Biological Activities of 4-(2-Bromophenyl)butanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the biological activities of 4-(2-bromophenyl)butanoic acid and its derivatives. This class of compounds has garnered interest in the scientific community for its potential therapeutic applications, ranging from anti-inflammatory to anticancer and antimicrobial activities. This document consolidates key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes the underlying biological pathways.

Core Biological Activities

Derivatives of this compound have been investigated for a variety of biological effects. The primary areas of interest include their potential as anti-inflammatory agents, their cytotoxic effects against cancer cell lines, and their efficacy as antimicrobial agents. The presence of the bromine atom on the phenyl ring is thought to play a crucial role in the bioactivity of these molecules.

Anti-inflammatory Activity

Certain derivatives of bromophenyl compounds have demonstrated notable anti-inflammatory effects. For instance, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) has been shown to reduce paw edema in carrageenan-induced inflammation models.[1] This suggests an inhibitory action on inflammatory mediators. Another derivative, ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate, has been found to exert anti-inflammatory effects by activating the α7 nicotinic acetylcholine receptor (α7nAchR), which in turn inhibits the NF-κB signaling pathway.[2] Although these are not direct derivatives of this compound, they provide valuable insights into the potential anti-inflammatory mechanisms of related bromophenyl structures. Arylpropionic acid derivatives, a broader class that includes these compounds, are well-known for their anti-inflammatory properties, with ibuprofen being a prominent example.[3]

Anticancer Activity

The cytotoxic potential of brominated compounds against various cancer cell lines is an active area of research. While specific data for this compound derivatives is limited in the provided search results, related brominated molecules have shown promise. For example, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have demonstrated significant antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some compounds showing better IC50 values than the reference drug erlotinib.[4] The mechanism of action for some of these compounds is linked to the inhibition of EGFR tyrosine kinase.[4] Furthermore, a Pt(IV) prodrug incorporating 3-bromopyruvic acid has shown potent anticancer activity by inducing DNA damage and inhibiting glycolysis.[5][6] The common thread in these findings is the potential of the bromophenyl moiety to be a key pharmacophore in the design of new anticancer agents.

Antimicrobial Activity

Bromophenol derivatives have been explored as promising antibacterial agents, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[7] One study highlighted that 3-bromo-2,6-dihydroxyacetophenone exhibited good anti-S. aureus and anti-MRSA activity and also inhibited biofilm formation.[7] The antibacterial action of phenolic compounds is often attributed to their ability to disrupt the cell membrane.[8] Additionally, certain N-(4-bromophenyl)furan-2-carboxamide derivatives have shown efficacy against clinically isolated drug-resistant bacteria.[9] These findings suggest that the incorporation of a bromophenyl group into various molecular scaffolds can lead to potent antimicrobial agents.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various bromophenyl derivatives. It is important to note that these are not all direct derivatives of this compound but are structurally related and provide a valuable reference for the potential efficacy of this class of compounds.

Table 1: Anti-inflammatory Activity of Bromophenyl Derivatives

| Compound | Assay | Model | Dose/Concentration | Result | Reference |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) | Paw Edema | Carrageenan-induced | 300 mg/kg | 81.9% and 83.2% reduction in edema at the first two time points | [1] |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) | Paw Edema | Compound 48/80-induced | 30 mg/kg | 56.53% reduction in edema | [1] |

| Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate | Gene Expression | LPS-stimulated RAW264.7 cells | Not specified | Downregulated expression of inflammatory genes | [2] |

Table 2: Anticancer Activity of Bromophenyl Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Quinoline-oxadiazole derivatives (e.g., 8c, 12d) | HepG2, MCF-7 | Antiproliferative | 0.137–0.332 µg/mL (HepG2), 0.164–0.583 µg/mL (MCF-7) | [4] |

| Compound 8c | EGFR Tyrosine Kinase | Inhibition Assay | 0.14 µM | [4] |

| Compound 12d | EGFR Tyrosine Kinase | Inhibition Assay | 0.18 µM | [4] |

| Brominated coelenteramine analog | Prostate Cancer Cells | MTT Assay | 24.3 µM | [10] |

| Brominated coelenteramine analog | Breast Cancer Cells | MTT Assay | 21.6 µM | [10] |

| Brominated acetophenone derivative (5c) | MCF7, PC3 | MTT Assay | < 10 µg/mL | [11] |

| Brominated acetophenone derivative (5c) | A549 | MTT Assay | 11.80 ± 0.89 µg/mL | [11] |

| Brominated acetophenone derivative (5c) | Caco2 | MTT Assay | 18.40 ± 4.70 µg/mL | [11] |

Table 3: Antimicrobial Activity of Bromophenyl Derivatives

| Compound | Microorganism | MIC Value | Reference |

| Quinoline-oxadiazole derivatives (17b, 17d, 17e) | S. aureus, E. coli, C. albicans | More potent than neomycin | [4] |

| N-(4-bromophenyl)furan-2-carboxamide (3) | Carbapenem-resistant A. baumannii | Not specified, but showed the highest zone of inhibition (18 mm at 50 mg) | [9] |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 µg/mL | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of bromophenyl derivatives.

Synthesis of 4-(4-Bromophenyl)butanoic Acid

A general procedure for the synthesis of 4-(4-bromophenyl)butanoic acid involves the reduction of 3-(4-bromobenzoyl)propionic acid.[13]

-

Preparation of the Reducing Agent: Zinc powder (13.0 g, 200 mmol) is amalgamated by stirring with mercuric chloride (1.00 g, 4.80 mmol) in water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.

-

Reaction Setup: The liquid is decanted, and toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL) are added to the amalgamated zinc.

-

Reduction: 3-(4-Bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) is added to the mixture and heated at reflux at 100 °C for 24 hours. Concentrated hydrochloric acid (1 mL) is added every 6 hours during the reflux.

-

Work-up and Purification: After cooling to room temperature, the mixture is filtered. The organic phase is separated, and the solvent is removed to yield the crude product. The product is then purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v) to afford 4-(4-bromophenyl)butanoic acid.[13]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14][15]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 hours).[10]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the anti-inflammatory activity of compounds.[1]

-

Animal Model: Mice or rats are used for this assay.

-

Compound Administration: The test compound is administered to the animals, typically orally or intraperitoneally, at various doses.

-

Induction of Inflammation: After a specific period (e.g., 1 hour), a solution of carrageenan is injected into the subplantar region of the hind paw to induce localized inflammation and edema.

-

Measurement of Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 4, 6, and 24 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. The anti-inflammatory effects of some bromophenyl derivatives are attributed to the inhibition of this pathway.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as TNF-α and IL-6.[2] Certain bromophenyl compounds have been shown to decrease the phosphorylation of IκBα, thereby preventing NF-κB activation.[2]

Caption: Inhibition of the NF-κB signaling pathway by a bromophenyl derivative.

Experimental Workflow for Anticancer Drug Screening

The process of screening for anticancer activity involves a series of in vitro and in vivo experiments to determine the efficacy and mechanism of action of a compound.

Caption: A typical workflow for the screening of anticancer compounds.

Conclusion and Future Directions

The available literature suggests that this compound derivatives and related bromophenyl compounds represent a promising class of molecules with diverse biological activities. The anti-inflammatory, anticancer, and antimicrobial properties observed in various studies warrant further investigation. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents. In vivo studies are also needed to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds.

References

- 1. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]

- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Strategic Utility of 4-(2-Bromophenyl)butanoic Acid in the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenyl)butanoic acid is a versatile precursor molecule whose strategic importance in medicinal chemistry and drug discovery is increasingly being recognized. Its unique structural features, particularly the ortho-bromophenyl group coupled with a flexible butanoic acid chain, provide a valuable scaffold for the synthesis of a diverse range of novel compounds. This technical guide elucidates the synthesis of this compound, its conversion into key intermediates, and its subsequent elaboration into compounds with significant therapeutic potential. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are provided to empower researchers in their quest for next-generation therapeutics.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| CAS Number | 90841-47-7 |

| Appearance | Solid |

| IUPAC Name | This compound |

Synthesis of the Precursor: this compound

The synthesis of this compound is a critical first step. A robust and scalable synthetic route proceeds through a two-step sequence involving a Friedel-Crafts acylation followed by a Clemmensen reduction.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(2-Bromobenzoyl)propionic Acid via Friedel-Crafts Acylation

-

Materials: Bromobenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), crushed ice, concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH) solution, diethyl ether.

-

Procedure:

-

To a stirred solution of bromobenzene and succinic anhydride in nitrobenzene, cooled in an ice bath, slowly add anhydrous aluminum chloride in portions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and then extract with a sodium hydroxide solution.

-

Acidify the alkaline extract with HCl to precipitate the crude 3-(2-bromobenzoyl)propionic acid.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

-

Step 2: Synthesis of this compound via Clemmensen Reduction [1]

-

Materials: 3-(2-Bromobenzoyl)propionic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene, water, sodium bicarbonate solution.

-

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride in water.

-

To a flask containing the zinc amalgam, add concentrated HCl, toluene, and 3-(2-bromobenzoyl)propionic acid.

-

Heat the mixture under reflux for 24 hours, with periodic additions of concentrated HCl.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and sodium bicarbonate solution, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

-

The Gateway to Novelty: Intramolecular Cyclization to 8-Bromo-α-tetralone

A key transformation of this compound is its intramolecular Friedel-Crafts acylation to yield 8-bromo-3,4-dihydronaphthalen-1(2H)-one, commonly known as 8-bromo-α-tetralone. This bicyclic ketone is a valuable intermediate for the synthesis of a wide range of novel compounds.[2]

Experimental Workflow for the Synthesis of 8-Bromo-α-tetralone

Caption: Synthesis of 8-bromo-α-tetralone.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Cyclization[2]

-

Materials: this compound, thionyl chloride (SOCl₂), anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), crushed ice, concentrated HCl.

-

Procedure:

-

Convert this compound to its acyl chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in dry dichloromethane and cool the solution in an ice bath.

-

Add anhydrous aluminum chloride portion-wise with stirring.

-

After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the residue by column chromatography or recrystallization to obtain 8-bromo-α-tetralone.

-

Elaboration of 8-Bromo-α-tetralone into Novel Bioactive Compounds

8-Bromo-α-tetralone serves as a versatile platform for the synthesis of novel heterocyclic compounds and other derivatives with potential biological activities. The bromine atom can be functionalized via cross-coupling reactions, and the ketone moiety allows for a variety of transformations. Tetralone derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents.[3][4][5]

Synthesis of Novel Tetralone Derivatives and Their Biological Activities

| Derivative Class | Synthetic Approach | Potential Biological Activity |

| Aminoguanidinium Derivatives | Condensation of 8-bromo-α-tetralone with aminoguanidine hydrochloride.[4] | Antimicrobial (particularly against Gram-positive bacteria).[4] |

| α-Aryl-α-tetralones | Palladium-catalyzed α-arylation of 8-bromo-α-tetralone.[6] | Antiviral (e.g., against Hepatitis C virus).[6] |

| Fused Heterocycles | Reaction of α-halo-tetralones with various nucleophiles (e.g., thiourea, aminothiadiazoles). | Diverse biological activities depending on the heterocyclic ring. |

| Quinoline Derivatives | Condensation reactions with substituted anilines. | Anticancer.[7] |

Quantitative Biological Activity Data of Tetralone Derivatives

The following table summarizes representative biological activity data for tetralone derivatives, highlighting their potential as therapeutic agents.

| Compound Class | Target | Assay | IC₅₀ / MIC | Reference |

| Aminoguanidinium Tetralone Derivatives | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.5 - 4 µg/mL | [4] |

| α-Aryl-α-tetralone Derivatives | Hepatitis C Virus Replicon | Replicon Reporter Assay | 1.5 - 4.3 µM | [6] |

| α,β-Unsaturated Carbonyl Tetralone Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | 0.045 µM | [5] |

| α,β-Unsaturated Carbonyl Tetralone Derivatives | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | 0.88 µM | [5] |

Illustrative Signaling Pathway: Inhibition of Acetylcholinesterase in Alzheimer's Disease

Certain tetralone derivatives have shown potent inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Caption: Inhibition of AChE by tetralone derivatives.

Conclusion

This compound is a precursor of significant strategic value in the synthesis of novel compounds with diverse and potent biological activities. Its efficient conversion to the key intermediate, 8-bromo-α-tetralone, opens up a rich field of chemical exploration. The derivatization of this tetralone scaffold has already yielded promising candidates for antimicrobial, antiviral, and neuroprotective therapies. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area, ultimately contributing to the discovery of new and effective medicines.

References

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds [article.sapub.org]

- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-Bromo-1-tetralone from 4-(2-Bromophenyl)butanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals